(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its unique properties and potential applications.
Scientific Research Applications
- The 1,2,3-triazole ring system is accessible via copper-catalyzed click reactions, and it exhibits a wide range of biological activities. Researchers have synthesized quinoline-based [1,2,3]-triazole hybrids using this compound. These derivatives may serve as potential drug candidates due to their antibacterial, antimalarial, and antiviral properties .
- Alzheimer’s disease (AD) is characterized by memory loss and cognitive impairment. Acetylcholinesterase (AChE) plays a crucial role in AD pathogenesis. Computational studies can predict the interaction of the synthesized compound with AChE, aiding the development of new therapeutic options for neurodegeneration .
- In cancer research, 1,2,3-triazoles have shown promise as antiproliferative agents. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative activity against MV4-11 cells .
- Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) derivatives have been investigated for their effects on cell viability. Compound 10ec induced apoptosis in BT-474 cells, as evidenced by acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide assays .
- The triazole ring system has been associated with antibacterial activity. Further exploration of this compound’s antibacterial potential could contribute to combating bacterial infections .
- Assessing drug-likeness is crucial during drug development. Predicting the pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion, informs its suitability for further investigation .
Drug Discovery and Development
Neurodegenerative Diseases
Antiproliferative Agents
Apoptosis Induction
Antibacterial Properties
Pharmacokinetic Properties
These applications highlight the versatility and potential impact of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone in scientific research. Researchers continue to explore its multifaceted properties, opening doors to novel therapeutic interventions and discoveries. 🌟
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
Compounds with similar structures have been shown to inhibit tubulin polymerization . This suggests that (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone might interact with its targets by binding to the colchicine binding site of tubulin , thereby inhibiting tubulin polymerization and inducing apoptosis .
Biochemical Pathways
Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico studies of similar compounds suggest that they possess drug-like properties
Result of Action
The compound’s action results in the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis . This can result in the death of cancer cells, as seen in the cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
properties
IUPAC Name |
(4-propylphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-3-14-4-6-15(7-5-14)17(22)20-11-8-16(9-12-20)21-13-10-18-19-21/h4-7,10,13,16H,2-3,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLMVZSQJDZHII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.